1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-cyclopentyl-6-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8-6-10(13(17)18)11-7-14-16(12(11)15-8)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARVQEXMFKOXRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . This reaction proceeds through a cyclization process, forming the pyrazolopyridine core.
Industrial Production Methods
Industrial production methods for 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The key to successful industrial production is optimizing reaction conditions to maximize yield and minimize by-products. This may involve the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group, to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acid chlorides or amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
Chemical Characteristics
Medicinal Chemistry
1-Cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has been investigated for its role as a scaffold in the development of tyrosine kinase inhibitors (TKIs). TKIs are crucial for treating various cancers due to their ability to inhibit specific enzymes involved in tumor growth and proliferation. The compound's structural diversity allows for modifications that enhance its efficacy and selectivity against different kinase targets .
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Specifically, studies have shown that compounds within this class can modulate pathways involved in inflammation and pain signaling, making them potential candidates for developing new therapeutic agents .
Drug Discovery
The versatility of this compound in drug discovery is highlighted by its inclusion in libraries of compounds screened for biological activity. Its unique structure allows researchers to explore various substitution patterns that can lead to novel pharmacological profiles. The compound has been included in high-throughput screening assays to identify new leads for drug development targeting specific diseases .
Synthesis and Catalysis
The synthesis of this compound can be achieved through various synthetic routes, including multicomponent reactions and cyclization methods. Its synthesis often utilizes catalysts that promote the formation of the pyrazole ring while allowing for functional group modifications that enhance biological activity .
Case Study 1: Tyrosine Kinase Inhibitors Development
A study published in the Journal of Medicinal Chemistry explored the synthesis of novel TKIs based on the pyrazolo[3,4-b]pyridine scaffold. The researchers modified the core structure of this compound to enhance binding affinity to specific kinase targets. The resulting compounds showed promising results in preclinical models of cancer, demonstrating significant tumor growth inhibition compared to existing therapies .
Case Study 2: Anti-inflammatory Agents
Another investigation focused on the anti-inflammatory properties of derivatives derived from this compound. In vitro studies indicated that these compounds effectively reduced pro-inflammatory cytokine production in macrophages, suggesting their potential as therapeutic agents for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Mechanism of Action
The mechanism of action of 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares substituents, molecular formulas, and key properties of the target compound and its analogs:
Structural and Functional Insights
- Butyl/Ethyl: Smaller alkyl chains may reduce steric hindrance, improving solubility (e.g., ethyl analog in ).
- Position 6 Substituents: Methyl (target): Minimal steric impact, favoring metabolic stability. Phenyl/Thienyl: Aromatic groups () may enhance interactions with hydrophobic protein pockets.
Biological Activity
1-Cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 934156-43-1) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 245.28 g/mol. The compound features a pyrazolo[3,4-b]pyridine scaffold, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C13H15N3O2 |
| Molecular Weight | 245.28 g/mol |
| CAS Number | 934156-43-1 |
| Structure | Chemical Structure |
Antiviral Activity
Research indicates that compounds with a pyrazolo-pyridine structure can exhibit antiviral properties. For instance, studies have shown that derivatives can inhibit the activity of various viral proteins, making them potential candidates for antiviral drug development. Specifically, the compound has been evaluated for its inhibitory effects on AAK1 (AP2-associated kinase 1), which plays a critical role in the life cycle of viruses such as dengue virus .
Inhibition of Protein Interactions
In vitro studies have demonstrated that this compound can inhibit protein-protein interactions essential for viral replication. For example, it has been shown to disrupt the interaction between DCN1 and UBE2M in biochemical assays, which is crucial for neddylation processes involved in cellular signaling pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications to the pyrazolo-pyridine scaffold can enhance biological activity. For instance, varying substituents at different positions on the ring system has led to compounds with improved potency against specific targets. The SAR analysis helps in understanding how structural changes can influence the efficacy and selectivity of these compounds .
Study on Antiviral Efficacy
A notable study explored the antiviral efficacy of several pyrazolo derivatives against dengue virus. The results indicated that certain analogs exhibited significant IC50 values in the low micromolar range, suggesting strong antiviral activity. The study emphasized the importance of functional groups on the pyrazolo ring in determining biological activity .
Evaluation of Metabolic Stability
Another research effort focused on assessing the metabolic stability and solubility profiles of this compound. The findings revealed that this compound displayed favorable pharmacokinetic properties, making it a viable candidate for further development in drug formulation .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?
- Methodology : A multi-step synthesis is typically employed:
Core Formation : Use a Combes-type reaction between acyl pyruvates and electron-rich amino heterocycles to construct the pyrazolo[3,4-b]pyridine core .
Substituent Introduction : Introduce the cyclopentyl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the N1 position.
Carboxylic Acid Functionalization : Hydrolyze ester intermediates (e.g., methyl esters) under basic conditions (NaOH/EtOH) to yield the carboxylic acid .
- Validation : Monitor reactions via TLC and HPLC, and confirm purity (>95%) using reversed-phase chromatography .
Q. How can solubility and stability be optimized for in vitro assays?
- Methodology :
- Solubility : Use polar aprotic solvents (DMSO or DMF) for stock solutions. For aqueous buffers, employ co-solvents (e.g., 10% PEG-400) or adjust pH to deprotonate the carboxylic acid group (pH > 4.5) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 14 days) and analyze via HPLC-UV. Protect from light and moisture during storage .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodology :
- NMR : Use - and -NMR to confirm cyclopentyl (δ ~1.5–2.5 ppm, multiplet) and methyl (δ ~2.3 ppm, singlet) substituents .
- HRMS : Verify molecular ion peaks (e.g., [M+H]) with <2 ppm error .
- IR : Identify carboxylic acid C=O stretching (~1700 cm) and pyridine ring vibrations (~1600 cm) .
Advanced Research Questions
Q. How to resolve regioisomeric impurities during cyclopentyl group introduction?
- Methodology :
- Analytical Separation : Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/iPrOH) to distinguish regioisomers .
- Crystallography : Obtain single crystals via slow evaporation (MeOH/HO) and analyze X-ray diffraction data to confirm regiochemistry .
- Computational Modeling : Compare DFT-calculated -NMR shifts of isomers with experimental data .
Q. What strategies improve yield in multi-component pyrazolo[3,4-b]pyridine synthesis?
- Methodology :
- Microwave-Assisted Synthesis : Reduce reaction time (30–60 min) and improve yield (15–20% increase) by optimizing microwave power (150–200 W) .
- Catalyst Screening : Test Pd(OAc)/XPhos for cross-coupling steps, which enhances selectivity for the cyclopentyl group .
- Table : Comparison of Catalytic Systems
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc) | Toluene | 110 | 78 | |
| CuI/Proline | DMF | 100 | 65 |
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodology :
Analog Synthesis : Modify substituents (e.g., replace cyclopentyl with cyclohexyl or aryl groups) .
Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
Data Analysis : Correlate IC values with steric/electronic parameters (e.g., Hammett constants) .
Data Contradictions and Resolution
- vs. 5 : While reports mp = 185–186.5°C for a related compound, the target compound’s melting point may vary due to cyclopentyl steric effects. Use DSC to confirm experimental mp .
- vs. 21 : X-ray data in suggests planar pyridine rings, whereas microwave synthesis () may induce conformational strain. Perform variable-temperature NMR to assess dynamic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
